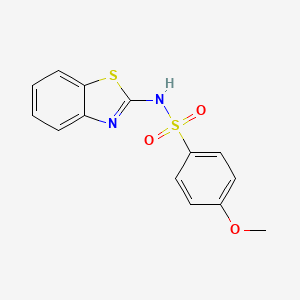

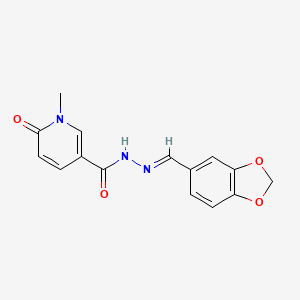

![molecular formula C22H22N4O5S B5591642 N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)

N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves microwave irradiation, a technique that enhances reaction efficiency and yield. For instance, a study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides through microwave irradiation, highlighting the method's utility in creating structurally similar compounds with confirmed chemical structures via NMR and HRMS techniques (Gul et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives have been extensively studied. Jacobs et al. (2013) reported on the structures of various N-[2-(pyridin-2-yl)ethyl] derivatives, revealing intricate details such as hydrogen bonding patterns and torsion angles that contribute to the compounds' stability and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamides engage in various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and structural investigation of novel benzenesulfonamide derivatives by Elangovan et al. (2021) involved condensation reactions, with the findings supported by computational studies and molecular docking, indicating the compounds' potential biological activities (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application and functionality. Research by Mohamed-Ezzat et al. (2023) on the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide sheds light on intermolecular interactions and aggregation-induced properties relevant to physical characteristics (Mohamed-Ezzat et al., 2023).

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds synthesized with structures similar to the specified chemical have been evaluated for their antimicrobial activities against various bacteria and fungi. The study by Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which exhibited significant activity against several bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Carbonic Anhydrase Inhibition

Another application involves inhibitory effects on carbonic anhydrase, which is vital for various physiological functions. The work by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibition against human carbonic anhydrase isoforms, showing potent inhibitory activities. This suggests potential applications in treating conditions like glaucoma, epilepsy, and certain cancers, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Gul et al., 2016).

Potential in Cancer Treatment

Furthermore, these compounds have shown promise in cancer treatment applications. Rathish et al. (2012) synthesized novel pyridazinone derivatives with a benzenesulfonamide moiety, showing remarkable anticancer activity against various human cancer cell lines. This highlights the potential of these compounds as leads for developing new anticancer agents, especially considering their selectivity and effectiveness against specific cancer types (Rathish et al., 2012).

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-30-18-10-11-20(21(13-18)31-2)26(32(28,29)19-8-4-3-5-9-19)16-22(27)25-24-15-17-7-6-12-23-14-17/h3-15H,16H2,1-2H3,(H,25,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELDISLBIZGIET-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

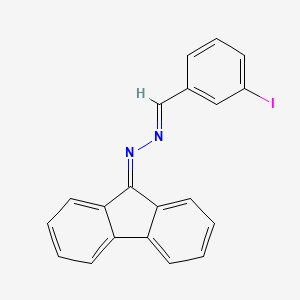

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)

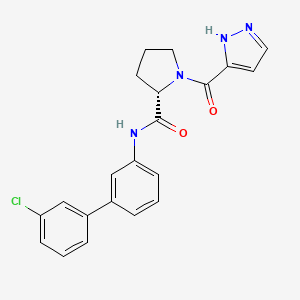

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)

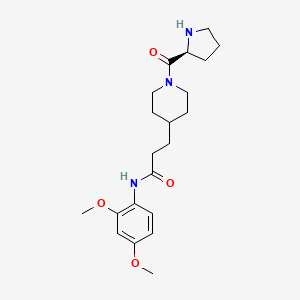

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)

![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)

![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)

![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)